molecular formula C14H19LiN2O5 B2556324 Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate CAS No. 2260931-62-0

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate

Cat. No. B2556324
CAS RN: 2260931-62-0
M. Wt: 302.26
InChI Key: CIWGDPLRSMGZPD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C14H19LiN2O5 and its molecular weight is 302.26. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective and Aging-related Studies

Research on lithium compounds, including lithium salts, has highlighted their neuroprotective properties and potential in delaying aging processes. A notable study conducted on Caenorhabditis elegans revealed that exposure to lithium at clinically relevant concentrations increases survival during normal aging by up to 46%. This longevity extension is linked to a novel mechanism involving altered expression of genes related to nucleosome-associated functions and reduced expression of the worm ortholog of LSD-1, a histone demethylase. The study suggests that lithium regulates survival by modulating histone methylation and chromatin structure (McColl et al., 2008). Furthermore, lithium has been examined for its implications in the treatment of Alzheimer's disease and related neurodegenerative disorders. It is considered a candidate for disease-modification due to its modulation of homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. These effects are primarily attributed to lithium's inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) (Forlenza et al., 2014).

Catalytic and Synthetic Applications

Lithium compounds also find applications in synthetic chemistry, acting as catalysts or intermediates in the synthesis of complex molecules. The synthesis of 2,4-disubstituted 1,3,5-triazapentadienyl ligands and their utilization in isolating copper(I) complexes demonstrate the versatility of lithium salts in coordination chemistry and the synthesis of novel compounds with potential applications in material science and catalysis (Zhou et al., 2008). Another study highlighted the role of lithium in the catalytic enantioselective addition of diethylzinc to alpha-substituted aldehydes, showcasing lithium's importance in asymmetric synthesis and its potential in creating chiral molecules, which are crucial in the pharmaceutical industry (Solà et al., 1998).

properties

IUPAC Name

lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5.Li/c1-14(2,3)21-13(19)16-6-4-5-9(7-16)11-10(12(17)18)15-8-20-11;/h8-9H,4-7H2,1-3H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWGDPLRSMGZPD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CCCC(C1)C2=C(N=CO2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19LiN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate

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